molecular formula C9H9N3O B13089655 [6-(1H-imidazol-2-yl)pyridin-3-yl]methanol

[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol

Cat. No.: B13089655
M. Wt: 175.19 g/mol
InChI Key: VHKGBMRKGJPDAO-UHFFFAOYSA-N
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Description

[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol is a heterocyclic compound that features both an imidazole and a pyridine ring. The presence of these two rings makes it a versatile compound with potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its biological activity, while the pyridine ring is a common scaffold in many pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(1H-imidazol-2-yl)pyridin-3-yl]methanol typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the condensation of 2-aminopyridine with glyoxal and ammonia, forming the imidazole ring. This intermediate is then subjected to further reactions to introduce the methanol group at the 3-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

    Substitution: The hydrogen atoms on the imidazole and pyridine rings can be substituted with various functional groups, such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: The major products include the corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The major product is the dihydroimidazole derivative.

    Substitution: The major products are the halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [6-(1H-imidazol-2-yl)pyridin-3-yl]methanol is not well-documented. the imidazole ring is known to interact with various biological targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of the imidazole and pyridine rings, which endows it with a diverse range of chemical and biological properties. This dual-ring structure allows for multiple points of interaction with biological targets, making it a versatile compound for drug development and other applications .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol

InChI

InChI=1S/C9H9N3O/c13-6-7-1-2-8(12-5-7)9-10-3-4-11-9/h1-5,13H,6H2,(H,10,11)

InChI Key

VHKGBMRKGJPDAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CO)C2=NC=CN2

Origin of Product

United States

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